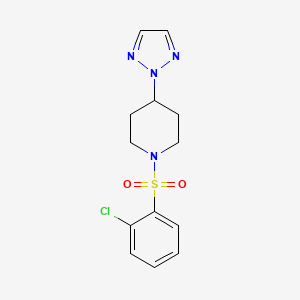

![molecular formula C11H11ClO B2965233 1-[2-(4-Chlorophenyl)cyclopropyl]-1-ethanone CAS No. 54064-34-5](/img/structure/B2965233.png)

1-[2-(4-Chlorophenyl)cyclopropyl]-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

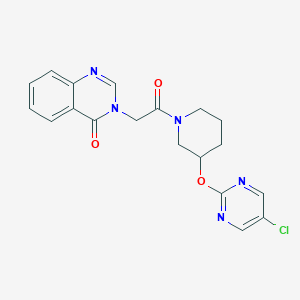

“1-[2-(4-Chlorophenyl)cyclopropyl]-1-ethanone” is a chemical compound with the CAS Number: 54064-34-5 . It has a molecular weight of 194.66 and its IUPAC name is 1-[2-(4-chlorophenyl)cyclopropyl]ethanone . The compound is in liquid form .

Synthesis Analysis

The synthesis of “1-[2-(4-Chlorophenyl)cyclopropyl]-1-ethanone” involves several steps. One method involves using α-alkoxy p-chlorobenzyl phosphonate (II) and cyclopropyl methyl ketone as raw materials . These are subjected to a Homer-Wadsworth-Emmons reaction in an organic solvent in the presence of a base, to prepare a derivative of alkoxy propylene with the structure of formula (III) . The resulting derivative of alkoxy propylene (III) is then hydrolyzed under acidic conditions to obtain 1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone (I) .Molecular Structure Analysis

The molecular structure of “1-[2-(4-Chlorophenyl)cyclopropyl]-1-ethanone” is represented by the linear formula C11H11ClO . The InChI code for this compound is 1S/C11H11ClO/c1-7(13)10-6-11(10)8-2-4-9(12)5-3-8/h2-5,10-11H,6H2,1H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-[2-(4-Chlorophenyl)cyclopropyl]-1-ethanone” include a Homer-Wadsworth-Emmons reaction and a hydrolysis reaction . The Homer-Wadsworth-Emmons reaction is used to prepare a derivative of alkoxy propylene, and the hydrolysis reaction is used to obtain the final product .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[2-(4-Chlorophenyl)cyclopropyl]-1-ethanone” include a molecular weight of 194.66 , a liquid physical form .Scientific Research Applications

Biocatalytic Synthesis

One significant application of structurally related compounds involves their role as intermediates in the biocatalytic synthesis of pharmaceuticals. For example, a ketoreductase (KRED) was employed to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into a chiral alcohol, a critical intermediate in the synthesis of Ticagrelor, a medication for acute coronary syndromes. This process emphasizes the environmental benefits and high efficiency of biocatalysis in pharmaceutical synthesis (Guo et al., 2017).

Crystal Structure Analysis

Another area of research focuses on the crystal structure analysis of related compounds. For instance, the crystal structure of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime was elucidated, providing insights into its molecular geometry and potential interactions, which is valuable for material science and chemical engineering applications (Zheng, Cui, & Rao, 2014).

Synthesis of Agricultural Fungicides

Research into 2-Cyclopropyl-1-(4'-chloro)acetophenone, a related compound, outlines its synthesis from 4-chlorobenzaldehyde and allyl chloride. This process is significant for producing cyproconazole, an agricultural fungicide, highlighting the compound's role in synthesizing chemicals critical for crop protection (Mei, 2010).

Synthesis of Tryptamine Derivatives

The compound has also been used in the synthesis of branched tryptamines through the Domino Cloke-Stevens/Grandberg rearrangement. This method demonstrates the utility of cyclopropylketone derivatives in producing complex organic molecules, which could have applications in medicinal chemistry and drug development (Salikov et al., 2017).

Synthesis of Key Fungicide Intermediates

Furthermore, a method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one via nucleophilic substitution was developed. This compound is a key intermediate in the synthesis of prothioconazole, an agricultural fungicide, underscoring the role of such compounds in enhancing agricultural productivity and food security (Ji et al., 2017).

Safety and Hazards

properties

IUPAC Name |

1-[2-(4-chlorophenyl)cyclopropyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c1-7(13)10-6-11(10)8-2-4-9(12)5-3-8/h2-5,10-11H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHKMDYUOAVGAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC1C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

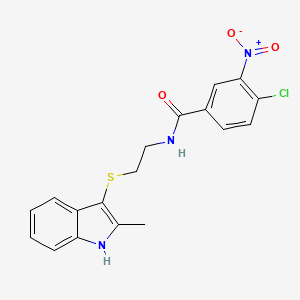

![N-(4-chloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2965150.png)

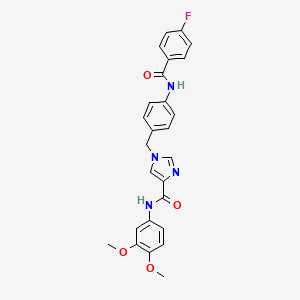

![(2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2965151.png)

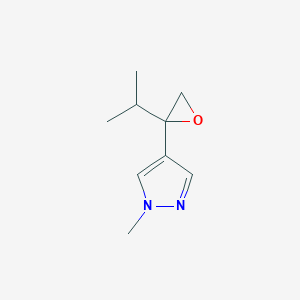

![7-bromo-4-(3-fluorobenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2965159.png)

![2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B2965160.png)

![3-(3-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965167.png)

![4-[2-Chloro-2-(phenylsulfonyl)ethyl]-1,4-oxazinan-4-ium chloride](/img/structure/B2965170.png)